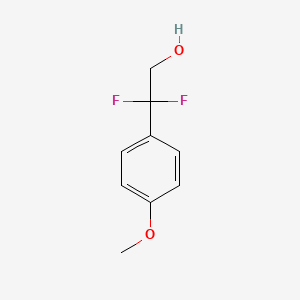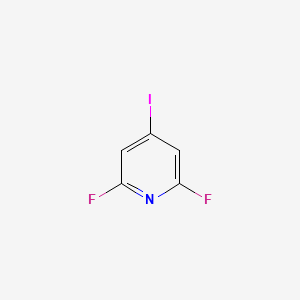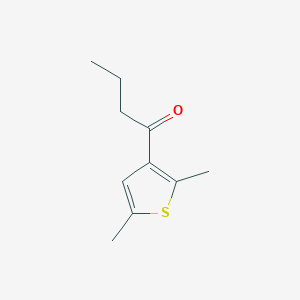
1-(2,5-Dimethylthiophen-3-yl)butan-1-one
Descripción general
Descripción
“1-(2,5-Dimethylthiophen-3-yl)butan-1-one” is a chemical compound with the CAS Number: 500891-66-7 . It has a molecular weight of 183.29 and its IUPAC name is 1-(2,5-dimethyl-1H-1lambda3-thiophen-3-yl)butan-1-one .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H15OS/c1-4-5-10(11)9-6-7(2)12-8(9)3/h6,12H,4-5H2,1-3H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 183.29 . It is recommended to be stored at a temperature of 28 C .Aplicaciones Científicas De Investigación
Spectroscopic Behaviors
- Scientific Field : Spectroscopy
- Summary of Application : The compound is used in the study of spectroscopic properties, physicochemical parameters, and polarity and photostability behaviors . It is a newly prepared chalcone dye, synthesized by the reaction of 3,4-dimethoxybenzaldehyde with 3-acetyl-2,5-dimethythiophene .
- Methods of Application : The compound was synthesized and its properties were studied using FT-IR, 1 H-NMR, 13 C-NMR and elemental analysis . Fluorescence intensities were observed with cetyltrimethyl ammonium bromide (CTAB) and sodium dodecyl sulphate (SDS) .
- Results or Outcomes : The compound showed good thermal stability and high photostability against photobleaching . It was found to be sensitive to the polarity of the microenvironment provided by different solvents .
Therapeutic Importance
- Scientific Field : Medicinal Chemistry
- Summary of Application : Thiophene and its substituted derivatives, including “1-(2,5-Dimethylthiophen-3-yl)butan-1-one”, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .
- Methods of Application : The specific methods of application in medicinal chemistry are not detailed in the source .
- Results or Outcomes : The compound has been proven to be effective in various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Preparation of Photochromic Diarylethenes
- Scientific Field : Organic Chemistry
- Summary of Application : The compound is used as a starting material for the preparation of photochromic diarylethenes .
- Methods of Application : The specific methods of application in the synthesis of photochromic diarylethenes are not detailed in the source .
- Results or Outcomes : The title compound is a convenient starting material for the preparation of photochromic diarylethenes with various backbones .
Synthesis of Multi-responsive Molecules
- Scientific Field : Organic Chemistry
- Summary of Application : The compound is used in the synthesis of unique 1,2-bis(2,5-dimethylthiophen-3-yl)azulene and 1,2,3-tris(2,5-dimethylthiophen-3-yl)azulene as potential multi-responsive molecules .
- Methods of Application : The efficient protocols for the synthesis of these azulenes have been developed . The lack of photoactivity of obtained azulenes was explained by means of DFT calculations and X-ray powder diffraction data .
- Results or Outcomes : The synthesized azulenes were found to lack photoactivity .
Preparation of Photochromic Diarylethenes
- Scientific Field : Organic Chemistry
- Summary of Application : The compound is used as a starting material for the preparation of photochromic diarylethenes .
- Methods of Application : The specific methods of application in the synthesis of photochromic diarylethenes are not detailed in the source .
- Results or Outcomes : The title compound is a convenient starting material for the preparation of photochromic diarylethenes with various backbones .
Synthesis of Multi-responsive Molecules
- Scientific Field : Organic Chemistry
- Summary of Application : The compound is used in the synthesis of unique 1,2-bis(2,5-dimethylthiophen-3-yl)azulene and 1,2,3-tris(2,5-dimethylthiophen-3-yl)azulene as potential multi-responsive molecules .
- Methods of Application : The efficient protocols for the synthesis of these azulenes have been developed . The lack of photoactivity of obtained azulenes was explained by means of DFT calculations and X-ray powder diffraction data .
- Results or Outcomes : The synthesized azulenes were found to lack photoactivity .
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2,5-dimethylthiophen-3-yl)butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OS/c1-4-5-10(11)9-6-7(2)12-8(9)3/h6H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYYNHOPHDOATQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(SC(=C1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30305459 | |
| Record name | 1-(2,5-dimethylthiophen-3-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30305459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethylthiophen-3-yl)butan-1-one | |
CAS RN |
500891-66-7 | |
| Record name | 1-(2,5-dimethylthiophen-3-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30305459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



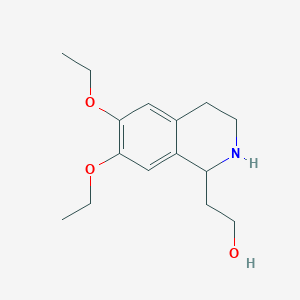
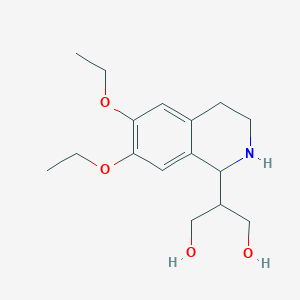
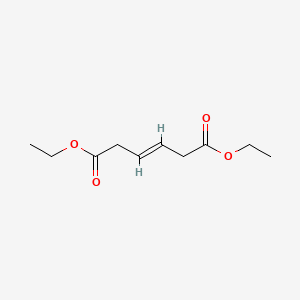
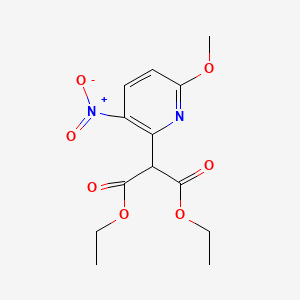
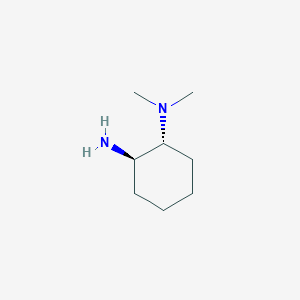
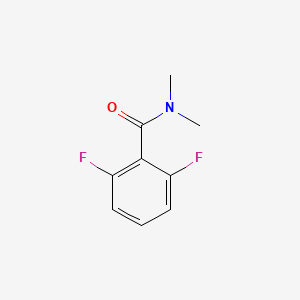
![2-[(Difluoromethyl)sulfonyl]aniline hydrochloride](/img/structure/B3025405.png)
![5-[3-(2,5-Dimethoxyphenyl)prop-1-Yn-1-Yl]-6-Ethylpyrimidine-2,4-Diamine](/img/structure/B3025408.png)
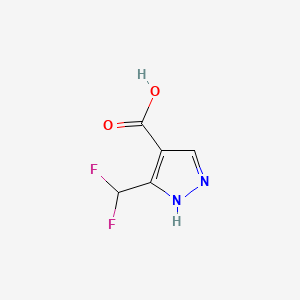

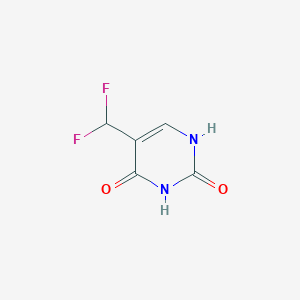
![Thieno[3,4-c]furan-1,3(4H,6H)-dione](/img/structure/B3025415.png)
